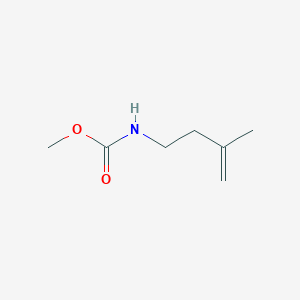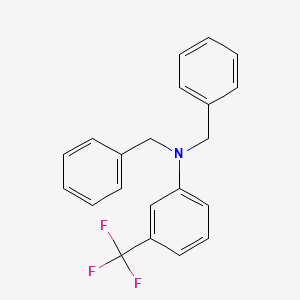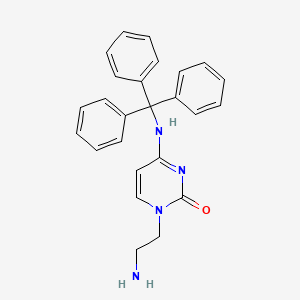
1-(2-Aminoethyl)-4-(tritylamino)pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)-4-(tritylamino)pyrimidin-2-one is a synthetic organic compound with a unique structure that combines a pyrimidine ring with aminoethyl and tritylamino substituents
Métodos De Preparación
The synthesis of 1-(2-Aminoethyl)-4-(tritylamino)pyrimidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution, where an appropriate leaving group on the pyrimidine ring is replaced by an aminoethyl moiety.
Attachment of the Tritylamino Group: The tritylamino group is attached through a nucleophilic aromatic substitution reaction, where the trityl group is introduced to the amino group on the pyrimidine ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-(2-Aminoethyl)-4-(tritylamino)pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl or tritylamino groups are replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(2-Aminoethyl)-4-(tritylamino)pyrimidin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminoethyl)-4-(tritylamino)pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(2-Aminoethyl)-4-(tritylamino)pyrimidin-2-one can be compared with other similar compounds, such as:
1-(2-Aminoethyl)pyrimidin-2-one: Lacks the tritylamino group, resulting in different chemical and biological properties.
4-(Tritylamino)pyrimidin-2-one: Lacks the aminoethyl group, leading to variations in reactivity and applications.
1-(2-Aminoethyl)-4-(phenylamino)pyrimidin-2-one:
The uniqueness of this compound lies in its combination of aminoethyl and tritylamino groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
137871-20-6 |
|---|---|
Fórmula molecular |
C25H24N4O |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
1-(2-aminoethyl)-4-(tritylamino)pyrimidin-2-one |
InChI |
InChI=1S/C25H24N4O/c26-17-19-29-18-16-23(27-24(29)30)28-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-16,18H,17,19,26H2,(H,27,28,30) |
Clave InChI |
RGHBZBPTJLDUKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=O)N(C=C4)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7H-Naphtho[1,8-fg]quinolin-7-one](/img/structure/B14287143.png)
![N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14287146.png)
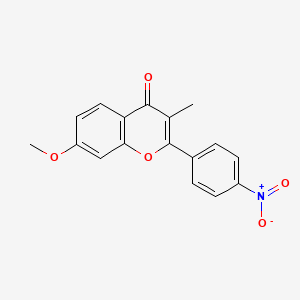

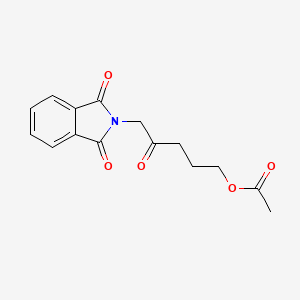
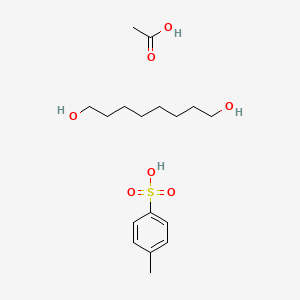

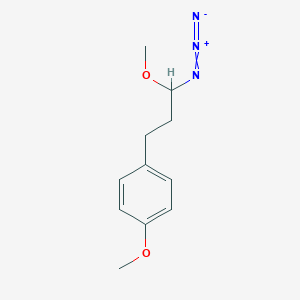
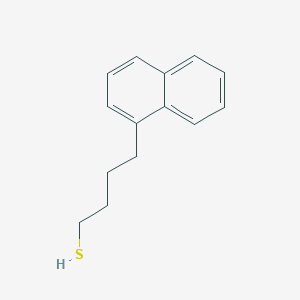
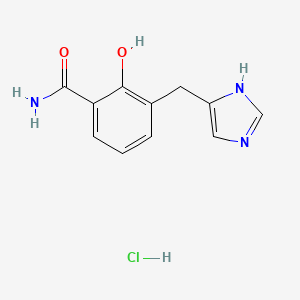

![7-Propylpyrimido[1,2-a]purin-10(1H)-one](/img/structure/B14287202.png)
